molecular formula C12H10FNO B14066422 (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol

Cat. No.: B14066422
M. Wt: 203.21 g/mol
InChI Key: AQNXVQKDNSVTRR-UHFFFAOYSA-N
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Description

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a hydroxyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a halogenated pyridine with a fluorine source, followed by coupling with a phenyl group and reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as potassium fluoride or cesium fluoride under controlled conditions. The subsequent steps involve coupling reactions and reduction processes that are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2-(Pyridin-3-yl)phenylmethanol

Uniqueness

(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom and the combination of the pyridine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(4-fluoro-2-pyridin-3-ylphenyl)methanol

InChI

InChI=1S/C12H10FNO/c13-11-4-3-10(8-15)12(6-11)9-2-1-5-14-7-9/h1-7,15H,8H2

InChI Key

AQNXVQKDNSVTRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)F)CO

Origin of Product

United States

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